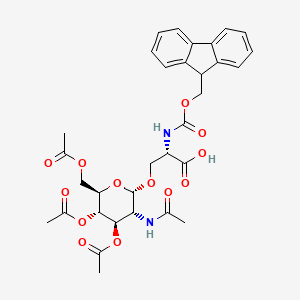

Fmoc-Ser(GlcNAc(Ac)--D)-OH

Description

Context of O-Linked N-Acetylglucosamine (O-GlcNAc) Modification in Protein Glycosylation

O-linked N-acetylglucosamine (O-GlcNAc) is a widespread and dynamic post-translational modification found on serine and threonine residues of a vast number of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov First identified in the mid-1980s, this modification challenged the prevailing view that glycosylation was confined to proteins in the secretory pathway. nih.govnih.gov

Unlike the complex, branched glycan structures typically found on cell-surface and secreted proteins, O-GlcNAcylation involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety via a β-glycosidic bond. wikipedia.org This process is highly dynamic and reversible, with a rapid turnover rate that is often faster than that of the protein it modifies. wikipedia.org The addition and removal of O-GlcNAc are tightly regulated by just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. wikipedia.orgnih.gov This simple "on/off" mechanism is analogous in some respects to protein phosphorylation and plays a crucial role in a multitude of cellular processes, including signal transduction, transcription, protein stability, and cell survival. wikipedia.orgnih.gov The dysregulation of O-GlcNAc cycling has been implicated in the progression of various diseases. nih.govnih.gov

The substrate for OGT is UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides). youtube.com This positions O-GlcNAcylation as a key sensor of cellular metabolism, linking nutrient availability to the regulation of protein function. youtube.com To date, thousands of proteins in humans have been identified as targets for O-GlcNAcylation. wikipedia.org

Significance of Synthetic Glycoamino Acids as Research Tools

The study of specific O-GlcNAc sites is complicated by the transient and heterogeneous nature of the modification in biological systems. nih.gov Producing homogeneously glycosylated proteins through recombinant expression in eukaryotic cells is often challenging, yielding mixtures with varied oligosaccharide structures. iris-biotech.de This is where chemical synthesis, particularly using pre-formed, protected glycoamino acids, becomes indispensable. nih.gov

Synthetic glycoamino acids, like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH, are crucial research tools that allow for the precise, site-specific incorporation of a defined glycan into a peptide sequence. nih.govresearchgate.net This "bottom-up" approach enables the production of homogenous glycopeptides and, through techniques like native chemical ligation, entire glycoproteins with exactly defined glycosylation patterns. nih.goviris-biotech.de

These synthetic molecules are vital for:

Structure-Function Studies: Elucidating the precise effects of glycosylation at a specific site on protein folding, stability, and enzymatic activity. nih.gov

Biomarker Development: Creating standards and probes for detecting and quantifying site-specific glycosylation. nih.gov

Mechanistic Probes: Investigating the roles of O-GlcNAcylation in cellular signaling pathways and disease progression. nih.govcapes.gov.br

Immunology: Synthesizing O-GlcNAcylated peptides to study their presentation by major histocompatibility complexes (MHC) and their role in immune responses. nih.gov

The power of synthetic molecules extends to the creation of glycomimetic polymers and oligosaccharide libraries, which help in understanding the structural determinants of glycan-protein interactions and their roles in modulating biological processes. caltech.edunih.govrsc.org

Overview of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH as a Building Block in Glycopeptide Synthesis

Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is a key reagent specifically designed for the synthesis of O-GlcNAcylated peptides using Fmoc-based solid-phase peptide synthesis (SPPS). sussex-research.comglycofinechem.com SPPS has become the method of choice for peptide synthesis due to its efficiency and compatibility with a wide range of chemical modifications. researchgate.netaltabioscience.com

The structure of this building block consists of three main components:

L-Serine: The amino acid residue to which the glycan is attached.

Peracetylated GlcNAc: The N-acetylglucosamine sugar is modified with acetyl (Ac) protecting groups on its hydroxyls. These acetyl groups prevent unwanted side reactions during peptide synthesis and are typically removed in a final deprotection step.

Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the serine. This protecting group is stable under the conditions required for peptide bond formation but can be cleanly removed by a mild base, typically piperidine (B6355638), allowing for the stepwise addition of subsequent amino acids. altabioscience.com

The use of pre-formed building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is the most widely adopted strategy for assembling glycopeptides. researchgate.netnih.gov It ensures the correct stereochemistry of the glycosidic linkage and allows for the precise placement of the O-GlcNAc modification within the peptide chain. nih.gov The resulting synthetic glycopeptides are invaluable for investigating the biological consequences of this important post-translational modification. nih.gov

Chemical Compound Data

Table 1: Properties of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH

| Property | Value |

|---|---|

| CAS Number | 160067-63-0 sussex-research.comchempep.com |

| Molecular Formula | C₃₂H₃₆N₂O₁₃ sussex-research.comcymitquimica.com |

| Molecular Weight | 656.63 g/mol sussex-research.com |

| Appearance | White Powder cymitquimica.com |

| Purity | >95% (HPLC) sussex-research.com |

| Synonyms | N-α-Fmoc-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine sussex-research.comcymitquimica.com |

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nα-(9-Fluorenylmethyloxycarbonyl)-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine | Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH |

| N-Acetylglucosamine | GlcNAc |

| Serine | Ser |

| Threonine | Thr |

| Uridine diphosphate (B83284) N-acetylglucosamine | UDP-GlcNAc |

| Acetyl | Ac |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Piperidine | |

| Galactose | Gal |

| Mannose | Man |

| N-acetylneuraminic acid | NeuAc |

| Fucose | Fuc |

Structure

2D Structure

Properties

Molecular Formula |

C32H36N2O13 |

|---|---|

Molecular Weight |

656.6 g/mol |

IUPAC Name |

(2S)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31-/m0/s1 |

InChI Key |

ORICVOOXZDVFIP-HGFLXESSSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Ser Glcnac Ac D Oh

Established Glycosylation Reactions for O-Linked Serine Derivatives

The formation of the O-glycosidic bond between the serine residue and the GlcNAc moiety is the cornerstone of synthesizing Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH. Several classical and modern glycosylation methods have been adapted for this purpose.

Koenigs-Knorr Reaction and Modern Adaptations

The Koenigs-Knorr reaction, a long-standing and reliable method for glycosidic bond formation, remains a prevalent strategy. nih.gov This reaction typically involves the use of a glycosyl halide as the donor and an alcohol, in this case, the hydroxyl group of a protected serine, as the acceptor. The reaction is promoted by a variety of activators, which have evolved from heavy metal salts to more efficient Lewis acids. nih.govresearchgate.net

Historically, mercury salts have been employed to activate glycosyl halides. Mercuric bromide (HgBr₂) has been successfully used to promote the glycosylation of both Fmoc-Ser-OH and its benzyl (B1604629) ester derivative with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride. ug.edu.plnih.gov This method, while effective, often requires stoichiometric amounts of the toxic mercury salt and can lead to moderate yields. For instance, the direct coupling of Fmoc-Ser-OH under these conditions has been reported to yield the desired product in approximately 50% yield. nih.gov The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at reflux temperatures. ug.edu.plnih.gov

| Glycosyl Acceptor | Promoter | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fmoc-Ser-OBn | HgBr₂ | 1,2-dichloroethane | Reflux | 64 | ug.edu.pl |

| Fmoc-Ser-OH | HgBr₂ | 1,2-dichloroethane | Reflux | 50 | nih.gov |

Modern adaptations of the Koenigs-Knorr reaction often utilize more efficient and less toxic Lewis acids as promoters. Silver trifluoromethanesulfonate (B1224126) (AgOTf), trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), and indium bromide (InBr₃) have all been shown to be effective in the synthesis of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH. researchgate.net

Silver triflate (AgOTf) is a powerful activator and has been reported to provide yields ranging from 66% to 90% for the glycosylation of serine derivatives. researchgate.net The reaction is typically performed in dichloromethane (B109758) at 0 °C. researchgate.net

Trimethylsilyl triflate (TMSOTf) is another highly effective Lewis acid promoter, often providing high yields (72-98%) under mild conditions, such as at room temperature in dichloromethane. researchgate.netmdpi.com The high reactivity of TMSOTf allows for efficient glycosylation, even with less reactive substrates.

Indium bromide (InBr₃) has emerged as a useful Lewis acid for glycosylation reactions, offering good yields (70-80%) when refluxed in 1,2-dichloroethane. researchgate.netnih.gov It is particularly noted for its ability to catalyze the synthesis of β-N-acetylglycosides from commercially available reagents in a simple, one-pot procedure. nih.gov

| Promoter | Solvent | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| AgOTf | CH₂Cl₂ | 0 °C | 66-90 | researchgate.net |

| TMSOTf | CH₂Cl₂ | Room Temp | 72-98 | researchgate.net |

| InBr₃ | 1,2-dichloroethane | Reflux | 71-80 | researchgate.net |

Thioglycoside Activation Strategies

Thioglycosides have become popular glycosyl donors due to their stability and the variety of methods available for their activation. ug.edu.plumsl.edu A common activation system for thioglycosides is the combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). nih.govresearchgate.net This method allows for the activation of the thioglycoside under relatively mild conditions to form a reactive glycosyl triflate intermediate, which then couples with the serine acceptor. researchgate.net The use of thioglycosides offers an advantage in complex oligosaccharide synthesis due to the potential for orthogonal activation strategies. nih.gov

Copper(II) Triflate-Catalyzed Approaches

Copper(II) triflate (Cu(OTf)₂) has been recognized as a versatile and mild catalyst for various organic transformations, including glycosylation. researchgate.netnih.govthieme-connect.denovartis.com It has been shown to effectively catalyze the glycosylation of serine and threonine methyl esters with peracetylated sugar donors. nih.gov For instance, the reaction of Fmoc-Ser-OMe with peracetylated N-acetylgalactosamine in the presence of Cu(OTf)₂ yielded the corresponding β-glycoside in good yield. nih.gov This methodology is attractive due to the relatively low toxicity and cost of the copper catalyst compared to heavy metals. The reactions are typically carried out in acetonitrile (B52724) at room temperature. thieme-connect.de

Precursor Molecules and Optimization of Reaction Parameters

The successful synthesis of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is highly dependent on the quality of the precursor molecules and the careful optimization of reaction conditions.

The key precursors are:

The Glycosyl Donor: Typically, this is a derivative of N-acetylglucosamine with a suitable leaving group at the anomeric position. For the Koenigs-Knorr reaction, 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride is a common choice. ug.edu.plnih.gov For thioglycoside-based methods, the corresponding phenyl or ethyl thioglycoside is used. The protecting groups on the sugar, particularly the acetyl groups, are crucial for influencing the stereochemical outcome of the glycosylation, generally favoring the formation of the desired β-anomer through neighboring group participation.

The Glycosyl Acceptor: This is an appropriately protected serine derivative. Fmoc-Ser-OH is often used directly, though its benzyl ester (Fmoc-Ser-OBn) can also be employed to enhance solubility and reactivity. ug.edu.plnih.gov

Optimization of reaction parameters is critical to maximize the yield and purity of the final product. Key factors to consider include:

Stoichiometry of Reactants and Promoters: The ratio of the glycosyl donor, acceptor, and promoter can significantly impact the reaction outcome. For instance, in some cases, an excess of the glycosyl donor is used to drive the reaction to completion. nih.gov

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Dichloromethane and 1,2-dichloroethane are commonly used solvents for these types of reactions. researchgate.netug.edu.pl

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure the reaction proceeds to completion while minimizing side reactions. Reactions can range from low temperatures (0 °C) for highly reactive promoters like AgOTf to reflux conditions for less reactive systems. researchgate.netug.edu.pl

Purity of Reagents: The use of high-purity starting materials and anhydrous reaction conditions is essential to avoid unwanted side reactions and to ensure the efficiency of the catalysts.

Selection of N-Acetylated Glucosamine (B1671600) Donors

The choice of the glycosyl donor is critical for a successful glycosylation. For the synthesis of Fmoc-Ser(GlcNAc(Ac)--D)-OH, various N-acetylated glucosamine donors have been employed. A common and effective donor is 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride. nih.gov Another frequently used donor is the peracetylated β-N-acetylglucosamine (β-Ac₄GlcNAc), which is commercially available. nih.gov The presence of acetyl protecting groups on the sugar moiety is crucial as they participate in the reaction to ensure the formation of the desired β-glycosidic bond through neighboring group participation. nih.govbeilstein-journals.org

The native acetyl group at the C-2 amino position of glucosamine can theoretically direct the stereochemistry to the β-anomer. nih.gov However, this approach can be challenging due to the poor reactivity of the charged intermediate and its tendency to form a stable 2-methyloxazoline by-product. nih.gov Therefore, donors with participating protecting groups at C-2 are generally preferred.

| Glycosyl Donor | Key Features | Reference |

| 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride | Effective for β-glycosylation. | nih.gov |

| Peracetylated β-N-acetylglucosamine (β-Ac₄GlcNAc) | Commercially available and provides good yields of the β-anomer. | nih.gov |

Role of the Serine Acceptor Moiety

The serine acceptor must be appropriately protected to ensure the glycosylation occurs selectively at the side-chain hydroxyl group. The N-terminus is typically protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the glycosylation conditions but can be readily cleaved during solid-phase peptide synthesis. nih.govnih.gov The carboxyl group of serine can either be free or protected, for instance, as a benzyl ester. researchgate.net

| Serine Acceptor | Carboxyl Group Status | Impact on Yield | Reference |

| Fmoc-Ser-OH | Free | Moderate yields | researchgate.net |

| Fmoc-Ser-OBn | Benzyl ester protected | Good yields | researchgate.net |

Solvent Systems and Temperature Control for Anomeric Selectivity

The choice of solvent and the reaction temperature are critical parameters that significantly influence the anomeric selectivity of the glycosylation reaction. nih.govchemrxiv.orgrsc.org For the synthesis of this compound, solvents like 1,2-dichloroethane and acetonitrile are commonly used. nih.govmpg.de

In one reported method using 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride as the donor and Fmoc-Ser-OH as the acceptor, the reaction is conducted in 1,2-dichloroethane at an elevated temperature of 80 °C. nih.gov In another approach utilizing β-D-glucose-pentaacetate and Fmoc-Ser-OH, the reaction starts on ice and is slowly warmed to room temperature in acetonitrile. mpg.de The temperature can play a crucial role in the kinetics of the reaction, with higher temperatures sometimes favoring the formation of the thermodynamically more stable β-product, especially when neighboring group participation is operative. researchgate.net However, the relationship between temperature and selectivity can be complex and depends on the specific donor, acceptor, and solvent system. researchgate.net

| Solvent | Temperature | Significance | Reference |

| 1,2-Dichloroethane | 80 °C | Facilitates the reaction between the glycosyl chloride and serine acceptor. | nih.gov |

| Acetonitrile | 0 °C to Room Temperature | Used in BF₃·Et₂O promoted glycosylation. | mpg.de |

Stereochemical Control in β-O-GlcNAc Linkage Formation

Achieving high stereoselectivity for the β-anomer is a primary challenge in the synthesis of O-GlcNAcylated amino acids.

Influence of Neighboring Group Participation

Neighboring group participation (NGP) by a protecting group at the C-2 position of the glycosyl donor is the most effective strategy to ensure the formation of a 1,2-trans-glycosidic bond, which corresponds to the β-anomer in the case of glucosamine. beilstein-journals.orgresearchgate.net The acetyl group at the C-2 amino function of the GlcNAc donor plays this crucial role. nih.gov

During the glycosylation reaction, the C-2 acetyl group participates to form a cyclic oxazolinium or acetoxonium ion intermediate. nih.govbeilstein-journals.org This intermediate shields the α-face of the anomeric carbon, forcing the incoming serine hydroxyl group to attack from the β-face, thus leading to the exclusive or predominant formation of the β-glycosidic linkage. nih.gov This anchimeric assistance not only directs the stereochemistry but also enhances the rate of the glycosylation reaction. mdpi.com

Strategies for Achieving β-Anomer Purity

While neighboring group participation is a powerful tool, achieving complete β-anomer purity often requires careful optimization of reaction conditions and purification methods. The choice of the glycosyl donor with a participating C-2 protecting group is the foundational strategy. nih.govbeilstein-journals.orgresearchgate.net

Furthermore, the promoter or catalyst used can influence the outcome. For instance, indium bromide (InBr₃) has been shown to be an effective catalyst for the β-glycosylation of serine with peracetylated β-N-acetylglucosamine, affording the β-anomer exclusively in high yield. nih.gov Mercury(II) bromide has also been successfully used. nih.gov

Following the reaction, purification techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography are essential to isolate the pure β-anomer from any unreacted starting materials, by-products, or the undesired α-anomer. nih.govmpg.de

Advances in Scalable and Efficient Synthesis

The increasing demand for this compound for research in chemical biology and drug discovery necessitates the development of scalable and efficient synthetic routes. While many laboratory-scale syntheses have been reported, their translation to large-scale production can be challenging due to the use of stoichiometric amounts of heavy metal promoters, expensive reagents, and complex purification procedures. nih.gov

Development of Cost-Effective and High-Yield Routes

The König-Knorr reaction can be promoted by various activators, including heavy metal salts like mercury(II) bromide (HgBr₂) or Lewis acids such as silver trifluoromethanesulfonate (AgOTf), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and indium(III) bromide (InBr₃). nih.gov The choice of promoter can significantly impact the reaction's efficiency and yield. For instance, different conditions for the König-Knorr glycosylation reaction have been reported to produce a wide range of yields, from 23% to as high as 98%. researchgate.net

Table 1: Reported Yields for König-Knorr Glycosylation under Various Conditions

| Promoter/Conditions | Reported Yield Range | Reference |

|---|---|---|

| HgBr₂, DCE, reflux | 40–65% | researchgate.net |

| AgOTf, CH₂Cl₂, 0 °C | 66–90% | researchgate.net |

| TMSOTf, CH₂Cl₂, RT | 72–98% | researchgate.net |

| BF₃Et₂O, CH₂Cl₂, 0 °C–RT | 23–55% | researchgate.net |

| 20% InBr₃, DCE, reflux | 71–80% | researchgate.net |

Streamlined Multi-Step Protocols

The synthesis of Fmoc-Ser(GlcNAc(Ac)3-β-D)-OH is inherently a multi-step process. Streamlining these protocols is crucial for improving efficiency and making the compound more accessible for research. A typical synthetic sequence involves the preparation of a suitable protected serine derivative and a glycosyl donor, followed by the key glycosylation step, and finally, deprotection of the C-terminus to yield the desired carboxylic acid.

One strategy to streamline the process is the use of pre-activated glycosyl donors. For example, the synthesis of an activated pentafluorophenyl (Pfp) ester of the glycosylated serine, Fmoc-Ser(Ac₃-β-O-GlcNAc)-pentafluorophenyl, has been described for its direct use in solid-phase peptide synthesis. nih.gov This approach simplifies the subsequent coupling reactions during peptide synthesis.

Protection of Serine: The synthesis typically starts with a commercially available and suitably protected serine derivative, often with the carboxylic acid protected as a benzyl or methyl ester and the amino group protected with the Fmoc group.

Preparation of the Glycosyl Donor: A common glycosyl donor is the peracetylated N-acetylglucosamine, which can be converted to a glycosyl halide (e.g., bromide or chloride) or activated in situ.

Glycosylation: The protected serine is reacted with the activated glycosyl donor in the presence of a promoter (as detailed in the previous section) to form the O-glycosidic bond. This is the critical step that forms the core structure of the target molecule.

Deprotection: The final step involves the selective removal of the carboxylic acid protecting group (e.g., by hydrogenolysis for a benzyl ester or saponification for a methyl ester) to afford the free carboxylic acid of Fmoc-Ser(GlcNAc(Ac)3-β-D)-OH, making it ready for peptide synthesis.

This glycosylated amino acid is designed to be compatible with standard Fmoc solid-phase peptide synthesis protocols. mobitec.com Following its incorporation into a peptide chain, the acetyl protecting groups on the sugar moiety can be removed. This is typically achieved by treating the peptidyl resin with a solution of methanolic ammonia (B1221849) or sodium methoxide (B1231860) in a mixture of DMF and methanol. mobitec.com

Applications in Glycopeptide and Glycoprotein Chemical Synthesis

Integration into Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the workhorse of modern peptide chemistry, prized for its use of a base-labile Fmoc protecting group for the α-amine, which allows for the use of mild acid-labile protecting groups on amino acid side chains. The design of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is tailored for seamless integration into this methodology.

The most effective and widely adopted strategy for chemical glycopeptide synthesis is the "building block" approach. nih.gov This method involves the chemical synthesis of an amino acid already carrying the desired glycan moiety, which is then incorporated into the growing peptide chain during SPPS. Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is a quintessential example of such a building block. nih.gov

By preparing the glycosylated serine derivative beforehand, chemists can circumvent the often-difficult and low-yielding process of glycosylating a completed peptide chain, which can suffer from poor site-selectivity and side reactions. Using a preformed block like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH ensures that the GlcNAc moiety is precisely located at the desired serine residue within the peptide sequence. This approach provides homogeneous, unambiguously defined glycopeptides, which are essential for detailed structure-function relationship studies. nih.govacs.org The building block is commercially available and can be used in standard automated peptide synthesizers, making this complex area of chemistry more accessible. researchgate.net

A critical consideration in glycopeptide synthesis is the stability of the various chemical bonds to the reagents used throughout the SPPS cycles. The O-glycosidic bond linking the GlcNAc sugar to the serine side chain, as well as the protecting groups on the carbohydrate, must remain intact during two key repeating steps:

Fmoc Deprotection: The repeated treatments with a mild base, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), to remove the N-terminal Fmoc group.

Final Cleavage: The final treatment with a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the completed glycopeptide from the solid support resin and remove the side-chain protecting groups from other amino acids.

The design of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH addresses these stability concerns effectively. The O-glycosidic linkage is stable to the basic conditions of piperidine treatment. Furthermore, the use of electron-withdrawing acetyl (Ac) groups to protect the hydroxyls on the GlcNAc sugar serves a dual purpose: they prevent unwanted side reactions during peptide coupling and, crucially, they stabilize the O-glycosidic bond against acid-catalyzed hydrolysis during the final TFA cleavage step. This compatibility ensures that the glycan remains attached and intact throughout the entire synthesis process. nih.gov

Strategies for Glycopeptide and Glycoprotein (B1211001) Assembly

Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is a versatile tool that can be employed in the two primary strategies for assembling glycopeptides and larger glycoprotein domains: stepwise elongation and convergent synthesis.

Stepwise elongation is the classic approach in SPPS, where amino acids are added one by one to the growing peptide chain anchored to a solid support. When the sequence calls for a glycosylated serine, Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is used in the coupling step just like any other standard Fmoc-amino acid.

The incorporation of this bulky glycosylated residue can sometimes be challenging, potentially leading to lower coupling efficiencies compared to non-glycosylated amino acids. nih.gov To overcome this, chemists employ robust coupling reagents and optimized protocols. High-efficiency coupling reagents are crucial for driving the reaction to completion.

| Coupling Reagent | Additive | Base | Typical Application |

| HBTU | HOBt | DIPEA | Standard coupling for glycopeptides |

| HATU | HOAt | DIPEA / NMM | Highly efficient for sterically hindered couplings |

| DIC | 6-Cl-HOBt | - | Used to avoid aspartimide formation with adjacent Asp residues |

Table 1. Common coupling reagent systems used for the incorporation of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH in stepwise SPPS. HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt: (Hydroxybenzotriazole), HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt: (1-Hydroxy-7-azabenzotriazole), DIC: (N,N'-Diisopropylcarbodiimide), DIPEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine). Data compiled from research findings. researchgate.netnih.gov

By using these optimized conditions, often involving double or extended coupling times, researchers can successfully synthesize long and complex glycopeptides in a stepwise fashion. nih.gov

While stepwise synthesis is powerful, its efficiency decreases with increasing peptide length. For the synthesis of very large glycopeptides or entire glycoproteins, a convergent strategy is often preferred. This involves synthesizing several smaller peptide fragments and then joining them together. The most powerful and widely used method for this is Native Chemical Ligation (NCL) . researchgate.netnih.gov

NCL joins two unprotected peptide fragments in aqueous solution. The reaction requires one fragment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. researchgate.net Fmoc-SPPS, incorporating building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH, can be used to prepare these essential glycopeptide fragments. nih.govnih.gov

The synthesis of the required glycopeptide thioester fragment using Fmoc chemistry is a significant challenge because the thioester linkage is sensitive to the basic piperidine treatment used for Fmoc removal. To address this, specialized linkers and "thioester surrogate" strategies have been developed. For example, a peptide can be synthesized on a special linker that, after the full peptide chain is assembled, can be converted into a reactive C-terminal thioester or a thioester precursor like an N-acylbenzimidazolinone (Nbz). nih.govspringernature.com This glycopeptide fragment, containing the O-GlcNAc moiety from the original building block, can then be ligated to another peptide fragment containing an N-terminal cysteine, enabling the assembly of large, site-specifically glycosylated protein domains. researchgate.net

Synthesis of Glycopeptide Libraries for Glycan Recognition Studies

Understanding how proteins, such as lectins, recognize and bind to specific glycan structures is a major goal in glycobiology. Synthetic glycopeptide libraries are powerful tools for dissecting these interactions. By creating a large collection of related glycopeptides with systematic variations in their sequence or glycosylation pattern, researchers can screen them against a target protein to identify the key features required for binding.

The building block approach using Fmoc-protected glycosylated amino acids is ideally suited for generating such libraries. A notable example is the synthesis of a positional scanning synthetic glycopeptide combinatorial library (PS-SGCL) based on the Mucin 1 (MUC1) tandem repeat sequence, a key target in cancer research. acs.orgnih.govnih.gov In this approach, a "tea-bag" method allows for the parallel synthesis of multiple peptide mixtures. nih.gov At specific positions in the peptide sequence, a mixture of the non-glycosylated amino acid (e.g., Fmoc-Ser-OH) and the glycosylated building block (e.g., Fmoc-Ser(GlcNAc...)-OH) is used for the coupling. nih.govresearchgate.net This creates sub-libraries where the position of the glycan is fixed, but its presence is varied across the peptide collection.

These libraries can then be screened for binding to specific lectins or antibodies using techniques like an Enzyme-Linked Lectin Assay (ELLA). acs.orgnih.gov

| Library Screened | Lectin | Key Finding | Reference |

| MUC1 Tn Antigen PS-SGCL | Soybean Agglutinin (SBA) | Binding affinity is dependent on both glycan density and the specific location of the glycan within the peptide sequence. | acs.orgnih.gov |

| MUC1 Tn Antigen PS-SGCL | Vicia villosa Agglutinin (VVA) | Revealed site-specific glycosylation requirements for high-affinity binding. | nih.govnih.gov |

Table 2. Representative findings from screening a Mucin 1 (MUC1) positional scanning synthetic glycopeptide combinatorial library (PS-SGCL) against plant lectins. The library was synthesized using a building block approach analogous to using Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH.

By analyzing which members of the library show the strongest binding, researchers can map the specific peptide and glycan epitopes that are critical for molecular recognition. This provides invaluable insights into disease mechanisms and can guide the rational design of diagnostics, therapeutics, and glycopeptide-based vaccines. nih.govnih.gov

Parallel Glyco-SPOT Synthesis Techniques

A significant challenge in creating glycopeptide libraries for research is the high cost and limited availability of glycosylated amino acids. nih.gov To address this, the Glyco-SPOT synthesis technique was developed as a cost-effective method for the parallel synthesis of diverse glycopeptide libraries on a microgram scale. youtube.comnih.gov This method is an adaptation of the traditional SPOT synthesis, which is typically used for non-glycosylated peptides and involves spotting reaction solutions onto a cellulose (B213188) filter paper support. youtube.comnih.gov

The Glyco-SPOT method introduces crucial modifications to accommodate the more fragile and less reactive Fmoc-protected glycoamino acids. youtube.com These modifications include using a closed system to enable the longer reaction times needed for efficient coupling and to minimize side reactions. youtube.comnih.gov A specialized biopsy testing method was also developed to monitor the reaction progress on the solid support. youtube.comnih.gov This technique allows for the creation of extensive libraries of O-, N-, and S-linked glycopeptides, which can also incorporate non-natural amino acids and fluorescent tags, demonstrating its versatility. youtube.com

Screening for Glycan-Binding Protein Interactions

Glycopeptide libraries synthesized using building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH are invaluable tools for studying glycan-protein interactions, which are central to numerous biological processes. nih.gov By presenting glycans within a peptide context, these libraries offer a more physiologically relevant model than free glycans. nih.gov

These libraries can be formatted into microarrays to perform high-throughput screening of glycan-binding proteins (GBPs), such as lectins and antibodies. youtube.comnih.gov In a typical microarray experiment, a collection of different glycopeptides is immobilized on a solid surface, and a fluorescently labeled protein of interest is incubated with the array. nih.gov The resulting fluorescence pattern reveals the binding specificity of the protein, identifying which glycopeptide sequences it recognizes. nih.govnih.gov This technology has become a routine method for discovering the ligands for GBPs and developing probes to study their functions. nih.gov For instance, microscale glycopeptide libraries have been effectively used to determine the specificity of antibodies and the activity of enzymes like glycosyltransferases. nih.gov

Construction of Site-Specifically Glycosylated Peptides and Protein Domains

The ability to introduce a single glycan at a specific site within a peptide or protein is crucial for investigating the functional role of individual glycosylation events. Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is an essential reagent for achieving this level of precision through solid-phase peptide synthesis (SPPS).

Exemplary Synthesis of O-GlcNAcylated α-Synuclein Peptides

O-GlcNAcylation of the protein α-synuclein, which is implicated in Parkinson's disease, is of significant research interest as it may inhibit the protein's aggregation. nih.govacs.org To study the site-specific effects of this modification, researchers require homogeneous samples of α-synuclein glycosylated at specific serine or threonine residues. nih.gov

The chemical synthesis of such modified proteins often employs a combination of SPPS and native chemical ligation (NCL). nih.govresearchgate.net In this approach, a peptide fragment containing the desired O-GlcNAc modification is first synthesized using SPPS with building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH or its threonine equivalent. nih.gov This synthetic glycopeptide is then ligated to other recombinantly expressed fragments of the α-synuclein protein to assemble the full-length, site-specifically glycosylated protein. nih.govacs.org For example, to create α-synuclein with an O-GlcNAc at threonine 72 (α-synuclein(gT72)), a synthetic peptide containing this modification is produced and then ligated to the other parts of the protein. nih.gov

Generation of Glycopeptide Analogues for Receptor Interaction Research

Glycopeptide analogues are powerful tools for probing the interactions between glycosylated ligands and their receptors. By systematically altering the peptide sequence or the glycan structure, researchers can map the specific determinants of binding affinity and specificity. The synthesis of these analogues relies heavily on the availability of versatile building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH.

The use of Fmoc-protected glycosylated amino acids in SPPS allows for the creation of a wide array of glycopeptide analogues. researchgate.net These synthetic molecules can then be used in various binding assays to study receptor interactions. For example, introducing a glycan into an opioid peptide sequence has been shown to significantly enhance its metabolic stability, a desirable trait for therapeutic candidates. peptide.com By generating a suite of related, partially glycosylated peptides, researchers can conduct systematic analyses to understand how glycosylation influences the peptide's structure and its interaction with biological receptors. researchgate.net These studies are crucial for the rational design of novel glycopeptide-based therapeutics and diagnostics.

Research Applications in Glycobiology and Protein Post Translational Modification

Elucidation of O-GlcNAcylation Dynamics and Biological Roles

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytosolic, and mitochondrial proteins. researchgate.net This process is fundamental to numerous cellular functions, including signaling, transcription, and stress response. nih.gov The use of Fmoc-Ser(GlcNAc(Ac)₃-D)-OH is instrumental in creating synthetic glycopeptides that mimic naturally O-GlcNAcylated proteins, providing powerful tools to explore the complex biology of this modification.

Functional Mimicry and Interplay with Phosphorylation

A significant aspect of O-GlcNAcylation is its intricate interplay with another crucial PTM, phosphorylation. nih.gov Both modifications occur on serine and threonine residues, and they can compete for the same or adjacent sites on a protein substrate. researchgate.net This competition creates a dynamic regulatory mechanism where the presence of one modification can preclude the addition of the other.

Block Phosphorylation: The presence of the O-GlcNAc moiety physically prevents kinases from accessing the serine hydroxyl group, effectively blocking phosphorylation at that site. nih.gov

Study Reciprocal Regulation: Researchers can study how inducing or inhibiting phosphorylation globally or at specific sites affects the dynamics of O-GlcNAcylation, and vice versa. nih.gov For instance, studies have shown that altering the activity of certain kinases can lead to reciprocal changes in the O-GlcNAcylation of various proteins. nih.gov

Dissect Signaling Pathways: This approach helps to untangle complex signaling cascades where the balance between O-GlcNAcylation and phosphorylation dictates cellular outcomes, such as cell survival and metabolism. researchgate.netnih.gov For example, in insulin (B600854) signaling, O-GlcNAcylation of key proteins can attenuate the pathway, partly by inhibiting activating phosphorylation events. nih.gov

| Research Finding | Protein(s) Studied | Significance |

| Reciprocal relationship between O-GlcNAcylation and phosphorylation. | Cytoskeletal proteins, Nuclear and cytoplasmic proteins. | Demonstrates a global crosstalk where changes in one modification can influence the other. nih.gov |

| O-GlcNAcylation of STAT3 decreases its phosphorylation. | Signal Transducer and Activator of Transcription 3 (STAT3). | Reveals a mechanism for modulating cytokine signaling, as STAT3 phosphorylation is required for its full transcriptional activity. researchgate.net |

| O-GlcNAcylation of Akt inhibits its activating phosphorylation. | Akt (Protein Kinase B). | Highlights a role for O-GlcNAcylation in attenuating the insulin signaling pathway. nih.gov |

Modulation of Protein Function through O-GlcNAc Modification

The addition of an O-GlcNAc moiety can profoundly alter a protein's properties and function beyond its interplay with phosphorylation. nih.gov By synthesizing proteins with site-specific O-GlcNAcylation using Fmoc-Ser(GlcNAc(Ac)₃-D)-OH, scientists can directly attribute changes in protein behavior to the presence of the sugar at a defined location.

Key protein functions modulated by site-specific O-GlcNAcylation include:

Protein-Protein Interactions: The glycan can act as a recognition motif or sterically hinder binding sites, thus modulating the formation of protein complexes. researchgate.net

Protein Stability and Turnover: O-GlcNAcylation can protect proteins from degradation or, conversely, target them for proteasomal pathways.

Subcellular Localization: The modification can influence where a protein resides within the cell. nih.gov

Enzymatic Activity: For enzymes, O-GlcNAcylation within or near the active site can directly modulate catalytic activity.

A prime example is the study of neurodegenerative diseases. The protein tau, which is implicated in Alzheimer's disease, is known to be O-GlcNAcylated. Using semi-synthetic strategies involving glycopeptides made with Fmoc-protected amino acids, researchers have shown that site-specific O-GlcNAcylation can inhibit the aggregation of tau. nih.gov Similarly, studies on α-synuclein, a protein linked to Parkinson's disease, have found that O-GlcNAcylation can inhibit its aggregation in a site-specific manner. nih.govnih.gov

Investigation of O-GlcNAc Cycling Enzymes

The dynamic nature of O-GlcNAcylation is controlled by a simple enzymatic system: O-GlcNAc transferase (OGT) adds the sugar, and O-GlcNAcase (OGA) removes it. nih.govnih.gov Despite the thousands of proteins affected, in mammals, only a single gene codes for OGT and one for OGA. researchgate.netnih.gov Understanding how these two enzymes achieve specificity and regulate a vast array of cellular processes is a major goal in glycobiology.

Studies on O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA) Activity

Fmoc-Ser(GlcNAc(Ac)₃-D)-OH is crucial for preparing the tools needed to study OGT and OGA. Synthetic glycopeptides with defined O-GlcNAc sites are indispensable substrates for in vitro enzymatic assays.

Studying OGA Activity: To study OGA, the enzyme that removes the sugar, researchers synthesize a specific glycopeptide using the Fmoc-Ser(GlcNAc) building block. This glycopeptide then serves as a substrate for OGA in a controlled environment. By measuring the rate of GlcNAc removal, scientists can determine the enzyme's kinetic parameters, substrate specificity, and how its activity is affected by various cellular factors. nih.gov

Studying OGT Activity: While OGT adds the sugar, synthetic peptides are used to identify which sequences and structures are preferred substrates for glycosylation. By creating a library of peptides with systematic variations around a potential glycosylation site, researchers can map the consensus sequences that OGT recognizes. biorxiv.org

These enzymatic studies are fundamental to understanding how O-GlcNAc cycling is regulated and how its dysregulation contributes to diseases like cancer, diabetes, and neurodegeneration. nih.gov

Development of Chemical Probes and Inhibitors for Glycosyltransferases

The synthesis of substrate analogs, enabled by building blocks like Fmoc-Ser(GlcNAc(Ac)₃-D)-OH, is a cornerstone of inhibitor development. By creating modified versions of the natural glycopeptide substrates, researchers can design molecules that bind tightly to the active site of OGT or OGA without being processed, thereby blocking the enzyme's function. nih.gov These molecules can serve as chemical probes to:

Identify and validate OGT and OGA as potential drug targets.

Explore the therapeutic consequences of increasing or decreasing O-GlcNAc levels.

Label active enzymes in a cellular context to study their localization and interactions.

Probing Site-Specific Functional Consequences of O-GlcNAcylation

Perhaps the most significant application of Fmoc-Ser(GlcNAc(Ac)₃-D)-OH is in overcoming the challenge of studying a single O-GlcNAc site on a protein that may have many potential modification sites. nih.gov In cells, proteins are often modified at multiple sites, and the modification at any given site may be present on only a small fraction of the total protein pool (sub-stoichiometric). nih.gov This heterogeneity makes it nearly impossible to isolate the function of a single O-GlcNAc modification.

Chemical protein synthesis and semi-synthesis, using Fmoc-Ser(GlcNAc(Ac)₃-D)-OH, provide a solution. acs.org Researchers can produce a homogeneous population of a protein where 100% of the molecules are modified at one specific, desired serine residue. biorxiv.org This allows for unambiguous, high-resolution analysis of the functional consequences of that single modification. nih.gov For example, this approach has been used to demonstrate that O-GlcNAcylation at Serine 400 in the tau protein has specific effects on its structure and function. nih.gov Such precise studies are essential for deciphering the O-GlcNAc code and understanding how this single sugar modification can have such diverse and profound effects on cellular biology. nih.govnih.gov

| Research Application | Key Advantage of Using Fmoc-Ser(GlcNAc(Ac)₃-D)-OH | Example Study |

| Functional Mimicry | Creates stable mimics of O-GlcNAcylated proteins to block phosphorylation. | Investigating the reciprocal regulation of STAT3 phosphorylation by O-GlcNAcylation. researchgate.net |

| Enzyme Assays | Provides homogeneous, well-defined substrates for OGA. | Determining the kinetic properties and substrate preferences of O-GlcNAcase. nih.govnih.gov |

| Inhibitor Development | Enables synthesis of substrate analogs to serve as chemical probes or inhibitors for OGT/OGA. | Designing molecules to modulate O-GlcNAc cycling for therapeutic research. youtube.com |

| Site-Specific Analysis | Allows production of proteins with 100% stoichiometric modification at a single, defined site. | Demonstrating that O-GlcNAcylation at a specific site on α-synuclein inhibits its aggregation. nih.govnih.gov |

Impact on Protein-Protein Interactions

The addition of a bulky, hydrophilic O-GlcNAc moiety to a protein surface can sterically hinder or create new binding interfaces, thereby modulating protein-protein interactions (PPIs). nih.gov This regulation is fundamental to cellular function, and its dysregulation is implicated in numerous diseases. nih.gov

Research using synthetic glycopeptides has demonstrated that O-GlcNAcylation can either inhibit or induce PPIs. nih.gov For instance, in the realm of gene expression, the assembly of large protein complexes on chromatin is a key regulatory step. nih.gov Glycosylation of transcription factors can disrupt these interactions, leading to changes in gene activity. nih.gov Conversely, O-GlcNAcylation can promote specific interactions. A notable example involves the cell adhesion protein β-catenin, where glycosylation at Serine 23 enhances its interaction with E-cadherin at the plasma membrane. nih.gov The stability and function of the nuclear pore complex, which is composed of numerous nucleoporins (Nups), also rely on O-GlcNAc-mediated interactions to maintain structural integrity. nih.gov The ability to synthesize specific O-GlcNAcylated peptide sequences is crucial for mapping these interaction sites and understanding the precise mechanisms of this regulation. nih.gov

Table 1: Examples of O-GlcNAc Impact on Protein-Protein Interactions

| Protein | Interaction Partner(s) | Effect of O-GlcNAcylation | Biological Context |

|---|---|---|---|

| β-catenin | E-cadherin | Promotes interaction | Cell adhesion |

| PGC1α | - | Aberrant glycosylation abrogates normal interactions | Metabolic regulation |

| Nucleoporins (Nups) | Other Nups | Required for stability and complex formation | Nuclear pore structure and function |

| STAT5 | - | Induces protein-protein interactions | Transcriptional signaling |

Influence on Protein Folding and Aggregation

The role of O-GlcNAcylation in protein folding and aggregation is particularly relevant to neurodegenerative diseases, which are often characterized by the accumulation of misfolded protein aggregates. nih.gov The synthesis of proteins with site-specific O-GlcNAc modifications has been vital for studying proteins like tau, a key player in Alzheimer's disease. nih.govnih.gov

Studies on synthetic and in vitro-modified tau have shown that O-GlcNAcylation can significantly inhibit its propensity to form fibrillar aggregates and toxic oligomers. nih.gov This protective effect appears to be a direct biochemical consequence of the sugar modification, which may act by preventing the protein from adopting the aggregation-prone conformations. nih.gov Long-term treatment of mouse models of tauopathy with inhibitors of O-GlcNAcase (the enzyme that removes O-GlcNAc) resulted in increased tau O-GlcNAcylation, a reduction in pathological tau species, and neuroprotection. nih.gov These findings suggest that the O-GlcNAc moiety itself can stabilize tau against misfolding, highlighting a potential therapeutic avenue for Alzheimer's disease and other tauopathies. nih.govnih.gov

Conformational Effects of Glycosylation on Protein Structure and Stability

The covalent attachment of a sugar can alter the local and global conformation of a peptide or protein. nih.gov Understanding these structural changes is key to explaining the functional effects of glycosylation. Studies using synthetic glycopeptides, often prepared with precursors like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH, coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed atomic-level insights. nih.gov

These studies have revealed that the O-GlcNAc group is not merely a passive decoration. It can engage in hydrogen bonding with the peptide backbone, influencing secondary structures like β-turns. nih.gov The presence of the sugar can restrict the conformational freedom of the peptide chain, leading to a more ordered structure. This ordering effect can contribute to increased protein stability and can be a mechanism by which O-GlcNAcylation prevents aggregation. The flexibility of the carbohydrate itself also adds a dynamic element to the protein's surface, which can be crucial for its biological activity. nih.gov

Contributions to Understanding Cellular Processes and Homeostasis

O-GlcNAcylation acts as a nutrient sensor, integrating metabolic cues into the core machinery that governs cellular life. nih.govnih.gov The use of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH to create defined molecular tools has been indispensable in linking this modification to fundamental cellular processes.

Regulation of Gene Expression and Transcription

O-GlcNAcylation is deeply involved in regulating gene expression at multiple levels. nih.govresearchgate.net Many proteins essential for transcription, including transcription factors, co-factors, and the RNA polymerase II (RNAP II) enzyme itself, are modified by O-GlcNAc. nih.govnih.gov This modification can modulate protein stability, localization, and DNA-binding activity. frontiersin.org

For example, O-GlcNAcylation of the TATA-binding protein (TBP) can disrupt the formation of the B-TFIID transcription complex, thereby reprogramming the expression of metabolic genes. nih.gov Furthermore, the C-terminal domain (CTD) of RNAP II is subject to extensive modification by both O-GlcNAc and phosphate (B84403), suggesting a complex code that dictates the progression of the transcription cycle. nih.gov O-GlcNAcylation is also linked to epigenetic regulation through its modification of histone proteins and its association with complexes like Polycomb and Trithorax that write and erase histone marks. nih.govfrontiersin.org

Table 2: O-GlcNAc Regulation in Gene Expression

| Target Protein/Complex | Effect of O-GlcNAcylation | Downstream Consequence |

|---|---|---|

| RNA Polymerase II (CTD) | Modulates phosphorylation patterns | Regulation of transcription cycle (initiation, elongation) |

| TATA-binding protein (TBP) | Impairs B-TFIID complex formation | Alters metabolic gene expression |

| Histones (H2A, H2B, H3) | Direct modification at specific sites | Contributes to the "histone code," influences chromatin structure |

| Polycomb Group Proteins (PcG) | OGT is essential for PcG-mediated repression | Silencing of developmental (e.g., Hox) genes |

Involvement in Signal Transduction Pathways

O-GlcNAcylation and phosphorylation are two of the most widespread and dynamic PTMs in the cell, and they engage in extensive crosstalk. cancer.govnih.gov They often occur on the same or adjacent serine/threonine residues, leading to a reciprocal relationship where one modification can block the addition of the other. nih.gov This "yin-yang" dynamic is a critical mechanism for integrating nutrient status with growth factor signaling. annualreviews.orgnih.gov

The synthesis of glycopeptides has been crucial for studying this interplay in a controlled manner. For example, in insulin signaling, hyper-O-GlcNAcylation of key signaling proteins can impair their phosphorylation, contributing to insulin resistance. youtube.com Conversely, inhibiting certain kinases can lead to widespread changes in the O-GlcNAcylation of numerous proteins. nih.gov This crosstalk affects nearly every major signaling cascade, modulating cellular responses to a vast array of stimuli. cancer.govpnas.org

Role in Apoptosis and Glucose Homeostasis

As a central sensor of glucose availability via the hexosamine biosynthetic pathway, O-GlcNAcylation is intrinsically linked to glucose homeostasis and cell survival pathways like apoptosis. youtube.comnih.gov In the context of diabetes, chronic high glucose leads to hyper-O-GlcNAcylation of proteins in tissues like the pancreas, liver, and adipose tissue. nih.gov This can impair insulin secretion from pancreatic β-cells and contribute to glucose toxicity. youtube.comnih.gov

O-GlcNAcylation also regulates apoptosis by modifying key proteins in the cell death machinery. nih.gov For instance, the modification of proteins in the Bcl-2 family or those that control mitochondrial dynamics can influence the decision for a cell to live or die. nih.gov Increased O-GlcNAcylation of the pro-apoptotic protein BAD prevents it from initiating apoptosis. nih.gov The ability to study these specific modification events on isolated proteins, made possible by synthetic chemistry, is essential for untangling these complex regulatory networks that balance metabolism and cell fate. nih.gov

Development of Glycosylation Mimics and Analogs for Mechanistic Studies

The study of O-GlcNAcylation, a dynamic and widespread post-translational modification (PTM), presents significant challenges due to its transient nature and the lack of tools to study specific glycosylation events. The chemical compound Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH serves as a critical building block for the synthesis of precisely defined glycopeptides. These synthetic glycopeptides are indispensable tools for developing glycosylation mimics and analogs, which in turn are used to investigate the detailed mechanisms by which O-GlcNAcylation regulates protein function and cellular processes.

The primary application of Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH in this context is its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). nih.govacs.org This technique allows for the creation of peptides with an O-GlcNAc moiety at a specific serine residue. These synthetic glycopeptides act as analogs of segments of larger proteins, enabling researchers to conduct detailed mechanistic studies that would be impossible with heterogeneous mixtures of glycoproteins isolated from cells.

A significant area of research involves comparing the structure and function of a protein with and without the O-GlcNAc modification at a specific site. A notable example is the study of α-synuclein, a protein implicated in Parkinson's disease. Researchers used Fmoc-L-Ser(GlcNAc(Ac)₃-β-D)-OH to synthesize a segment of α-synuclein with an O-GlcNAc modification at serine 87 (gS87). nih.govbiorxiv.org By comparing this glycosylated peptide to its unmodified and phosphorylated counterparts, they were able to dissect the specific effects of this PTM on protein aggregation and fibril formation.

Research Findings on α-synuclein Glycosylation

| Attribute | Unmodified α-synuclein | gS87 α-synuclein (O-GlcNAcylated) | pS87 α-synuclein (Phosphorylated) |

|---|---|---|---|

| Fibrillation Capability | Rapid fibril formation | Significantly reduced capability for fibrillation; starts to form fibrils after 20 hours of incubation nih.gov | Significantly reduced capability for fibrillation nih.gov |

| Fibril Structure | Well-defined fibril core | Forms a distinct fibril structure with a unique iron-like fold; the GlcNAc moiety introduces new intramolecular interactions biorxiv.org | Serine 87 is excluded from the fibril core; the C-terminal region remains highly flexible biorxiv.org |

| Neurotoxicity | Exhibits neurotoxicity | Reduced neurotoxicity compared to the unmodified wild-type fibril biorxiv.org | Reduced neurotoxicity compared to the unmodified wild-type fibril biorxiv.org |

These findings demonstrate how the precise installation of an O-GlcNAc group using Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH provides detailed molecular insights into the regulatory role of this PTM. nih.govbiorxiv.org

Beyond creating native glycosylation patterns, the synthesis of O-GlcNAcylated peptides is fundamental to the development and validation of glycosylation mimics. A key challenge in studying O-GlcNAcylation is its rapid removal by the enzyme O-GlcNAcase (OGA). nih.govnih.gov To overcome this, researchers have developed non-hydrolyzable analogs that mimic the natural modification but are resistant to enzymatic cleavage.

One of the most promising mimics is the S-linked GlcNAc (S-GlcNAc), where the glycosidic oxygen is replaced by a sulfur atom. This modification creates a stable thioether linkage that is resistant to OGA. nih.govacs.org The synthesis of the native O-GlcNAcylated peptide using Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH is a crucial prerequisite for these studies, as it provides the essential benchmark against which the mimic's biological activity is compared. For instance, studies have directly compared the binding of O-GlcNAcylated and S-GlcNAcylated peptides to OGA, confirming that the S-GlcNAc mimic is recognized by the enzyme's active site but not cleaved. researchgate.net

Comparison of O-GlcNAc Peptides and S-GlcNAc Mimics

| Property | O-GlcNAc Peptide (Synthesized using Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH) | S-GlcNAc Peptide (Mimic) |

|---|---|---|

| Linkage | β-O-glycosidic bond | Thioether bond (C-S-C) |

| Enzymatic Stability | Hydrolyzed by O-GlcNAcase (OGA) nih.govnih.gov | Resistant to hydrolysis by OGA researchgate.net |

| Biological Function | Represents the native, dynamic PTM sigmaaldrich.com | Acts as a stable mimic to study the "on-state" of glycosylation without enzymatic removal researchgate.netresearchgate.net |

| Application | Mechanistic studies of PTM effects, enzyme kinetics, structural biology, essential control for mimic validation nih.govresearchgate.net | Probing protein-protein interactions, structural studies of enzyme-substrate complexes, in vivo studies of permanent glycosylation effects acs.orgresearchgate.net |

Challenges and Methodological Considerations in Research Utilizing Fmoc Ser Glcnac Ac D Oh

Intrinsic Challenges in Glycoamino Acid Synthesis

The very nature of glycoamino acids, combining the functionalities of both carbohydrates and amino acids, introduces complexities not encountered in traditional peptide or oligosaccharide synthesis. The preparation of building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH requires meticulous control over stereochemistry and the prevention of undesirable side reactions.

Mitigation of Epimerization During Coupling Reactions

A significant hurdle in the synthesis of glycopeptides is the heightened susceptibility of glycosylated amino acids to epimerization at the α-carbon during peptide coupling reactions. nih.govnih.govacs.org This phenomenon, where the stereochemistry of the amino acid is inverted, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final glycopeptide. nih.gov Studies have shown that the epimerization of glycosylated amino acids can be substantially higher than that of their non-glycosylated counterparts, in some cases resulting in the unnatural epimer being the major product. nih.govnih.govacs.org

To address this challenge, researchers have investigated various strategies to minimize epimerization. One effective approach is the careful selection of the base used during the coupling step. The use of sterically hindered, non-nucleophilic bases like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to significantly reduce epimerization while maintaining high coupling efficiency. nih.govnih.gov

Table 1: Factors Influencing Epimerization of Glycosylated Amino Acids and Mitigation Strategies

| Factor Influencing Epimerization | Mitigation Strategy |

| Base Strength and Type | Use of weaker, sterically hindered bases (e.g., 2,4,6-trimethylpyridine). nih.govnih.gov |

| Coupling Reagent | Optimization of coupling reagents to accelerate the desired peptide bond formation. |

| Reaction Time | Minimizing reaction times to reduce the window for epimerization. |

| Amino Acid Structure | The inherent structure of the glycoamino acid can influence its susceptibility to epimerization. |

Control of Side Reactions and Impurity Profiles in Building Block Preparation

The synthesis of the Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH building block itself is a multi-step process that requires careful control to avoid the formation of unwanted side products and impurities. One of the primary challenges is the stereoselective formation of the β-O-glycosidic linkage between the serine and the GlcNAc moiety. The formation of the undesired α-anomer is a common side reaction that can be difficult to separate from the desired β-product. rsc.org The choice of glycosyl donor, promoter, and reaction conditions plays a crucial role in controlling the anomeric selectivity. rsc.org

Furthermore, the protection and deprotection steps involved in the synthesis can lead to various side reactions. For instance, incomplete acetylation of the hydroxyl groups on the GlcNAc ring can result in a heterogeneous mixture of building blocks with varying degrees of acetylation. During the final deprotection steps to generate the free carboxylic acid, side reactions such as the formation of piperidinylalanine from cysteine-containing peptides (if present in a larger fragment) or pyroglutamate (B8496135) from N-terminal glutamine can occur under certain conditions. peptide.com Careful monitoring and purification at each stage are essential to ensure the high purity of the final Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH building block.

Optimization Challenges in Solid-Phase Peptide Synthesis of Glycopeptides

Solid-phase peptide synthesis (SPPS) has revolutionized the synthesis of peptides, but the incorporation of bulky and complex residues like glycosylated amino acids introduces a new layer of challenges that require significant optimization of standard protocols.

Enhancing Coupling Efficiency of Glycosylated Amino Acids

Higher Excess of Reagents: Using a larger excess of the glycosylated amino acid and coupling reagents can help to drive the reaction to completion. However, this is often not ideal due to the high cost of these specialized building blocks. nih.gov

Optimized Coupling Reagents: The choice of coupling reagent is critical. More potent activating reagents, such as phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU, HATU), are often required to achieve efficient coupling of sterically hindered glycoamino acids. u-tokyo.ac.jp

Increased Reaction Times and Temperature: Allowing for longer coupling times or performing the reaction at elevated temperatures can also improve coupling efficiency. However, this must be balanced against the increased risk of epimerization and other side reactions. u-tokyo.ac.jp

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate coupling reactions and improve the synthesis of complex peptides, including glycopeptides. mblintl.com

Strategies to Overcome Peptide Insolubility and Aggregation

Several strategies have been developed to disrupt peptide aggregation and improve solubility during SPPS:

Chaotropic Salts and Solubilizing Agents: The addition of chaotropic salts (e.g., LiCl, KSCN) or detergents to the reaction mixture can help to disrupt the secondary structures that lead to aggregation. mblintl.comsigmaaldrich.com

"Difficult Sequence" Protocols: Specialized protocols have been developed for the synthesis of "difficult" sequences, which often involve the use of higher temperatures, alternative solvents, or a combination of both. peptide.com

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of β-sheet structures, which are a major cause of aggregation. mblintl.comresearchgate.net

Solubilizing Tags: The temporary attachment of a solubilizing tag, such as a polyethylene (B3416737) glycol (PEG) chain, can improve the solubility of the growing peptide. mblintl.com

Table 2: Strategies to Overcome Peptide Aggregation in Glycopeptide SPPS

| Strategy | Mechanism of Action |

| Chaotropic Salts | Disrupt intermolecular hydrogen bonding and secondary structure formation. sigmaaldrich.com |

| Microwave-Assisted Synthesis | Increases reaction kinetics and can disrupt aggregate formation through rapid heating. mblintl.com |

| Pseudoproline Dipeptides | Act as "structure-breakers" by introducing a kink in the peptide backbone. mblintl.comresearchgate.net |

| Solubilizing Tags (e.g., PEG) | Increase the overall polarity and solubility of the peptide-resin conjugate. mblintl.com |

Limitations in Biological Systems for Site-Specific Glycosylation Incorporation

While chemical synthesis provides a powerful tool for creating homogeneous glycopeptides with defined glycosylation sites, replicating this precision within biological systems presents a formidable challenge. The cellular machinery for glycosylation is inherently complex and often lacks the specificity required for targeted modification. nih.gov

One of the major limitations is the difficulty in controlling the enzymes responsible for glycosylation, namely glycosyltransferases and glycosidases. O-GlcNAc transferase (OGT), the enzyme that adds the GlcNAc moiety to serine and threonine residues, recognizes a broad range of substrates and its specificity is not solely determined by the local peptide sequence. nih.gov This makes it challenging to direct glycosylation to a single, desired site on a protein of interest in vivo.

Furthermore, the dynamic nature of O-GlcNAcylation, with rapid addition and removal of the sugar by OGT and O-GlcNAcase (OGA) respectively, makes it difficult to study the effects of glycosylation at a specific site. researchgate.net The resulting protein population is often a heterogeneous mixture of unglycosylated, and sometimes, multiply glycosylated forms, complicating the interpretation of functional studies. nih.govnih.gov

Current methods to study site-specific glycosylation in biological systems have their own limitations:

Site-Directed Mutagenesis: Mutating the target serine or threonine to an amino acid that cannot be glycosylated (e.g., alanine) can provide insights into the loss of function. However, this does not allow for the study of the gain-of-function effects of glycosylation and the mutation itself could have unintended structural consequences. nih.gov

Genetic Code Expansion: While promising, the incorporation of pre-glycosylated amino acids into proteins in living cells using genetic code expansion techniques has had limited success to date. nih.govacs.org

Enzymatic and Chemoenzymatic Labeling: These methods allow for the labeling of specific glycan structures but often provide ensemble measurements and lack the resolution to pinpoint modifications on a specific receptor of interest amidst the complex cellular environment. nih.gov

These limitations highlight the ongoing need for the development of more precise and robust tools to control and analyze site-specific glycosylation in biological systems, a field where chemically synthesized glycopeptides containing building blocks like Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH continue to play a vital role as standards and probes.

Metabolic Stability Issues in Bacterial Expression Systems

Bacterial hosts, particularly Escherichia coli (E. coli), are widely used for recombinant protein production due to their rapid growth and ease of genetic manipulation. nih.gov However, they present significant hurdles for the production of glycoproteins, including those containing synthetically introduced glycoamino acids like Fmoc-Ser(GlcNAc(Ac)--D)-OH. The primary challenge stems from the fundamental differences between prokaryotic and eukaryotic cellular machinery.

E. coli lacks the endogenous enzymatic pathways required for most post-translational modifications (PTMs), including the complex N-linked and O-linked glycosylation found in eukaryotes. nih.govnih.govnih.gov This deficiency means that bacterial systems cannot naturally synthesize or attach glycans to proteins in a manner that mimics higher organisms. When a pre-glycosylated amino acid is introduced, its stability and the stability of the resulting protein are not guaranteed. The bacterial cell possesses robust quality control mechanisms that identify and degrade abnormal or misfolded proteins. nih.govelifesciences.org Proteins containing non-canonical amino acids (ncAAs), such as a bulky, glycosylated serine, can be targeted by these systems. nih.govnih.gov

Several factors contribute to the metabolic instability of proteins incorporating such modified residues in E. coli:

Proteolytic Degradation: E. coli contains several ATP-dependent proteases, such as ClpXP and Lon, which are responsible for cellular protein quality control. uri.edu These proteases recognize and degrade proteins that are misfolded, aggregated, or contain abnormal structures. nih.govnih.gov The incorporation of a large, hydrophilic glycan moiety can disrupt normal protein folding, leading to exposure of hydrophobic patches or other non-native conformations that are recognized by these proteases.

Formation of Inclusion Bodies: The expression of foreign or modified proteins in E. coli often results in their aggregation into insoluble, non-functional aggregates known as inclusion bodies. nih.gov This is a common outcome for proteins that the cell cannot fold correctly or that possess regions prone to aggregation. nih.gov The presence of an unnatural glycoamino acid can predispose the recombinant protein to misfolding and subsequent sequestration into inclusion bodies, which complicates purification and reduces the yield of soluble, functional protein. nih.gov

Lack of Glycan-Specific Chaperones: Eukaryotic cells have a sophisticated network of chaperones within the endoplasmic reticulum that assist in the proper folding of glycoproteins. Bacterial systems lack this specialized machinery, further increasing the likelihood of misfolding when a glycosylated protein is expressed. nih.gov

| Factor | Description | Consequence |

|---|---|---|

| Absence of Glycosylation Machinery | E. coli lacks the native enzymes (glycosyltransferases) and pathways for adding and modifying complex glycans. nih.govnih.gov | Inability to process or modify the incorporated glycoamino acid, potentially leading to recognition as a foreign entity. |

| Protein Quality Control System | Cellular proteases (e.g., ClpXP, Lon) actively identify and degrade proteins that are misfolded, damaged, or contain abnormal amino acids. nih.govuri.edu | Rapid degradation of the target protein containing the glycoamino acid, resulting in low or no yield. |

| Inclusion Body Formation | The stress of overexpressing a foreign, modified protein often leads to misfolding and aggregation into insoluble inclusion bodies. nih.gov | Reduced yield of soluble, biologically active protein and complex downstream processing requirements. |

| Lack of Specialized Chaperones | Bacterial systems do not have the specific chaperones found in eukaryotes that aid in the folding of glycoproteins. nih.gov | Increased probability of protein misfolding and aggregation. |

Design of Genetic Code Expansion Methodologies for Glycoamino Acids

To overcome the limitations of bacterial systems and enable the site-specific incorporation of glycoamino acids like a protected GlcNAc-serine derivative, researchers have turned to the powerful technique of genetic code expansion (GCE). nih.govfrontiersin.org This methodology allows a non-canonical amino acid (ncAA) to be encoded at a specific, user-defined position in a protein's sequence during translation. ethz.ch The core of this technology is the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. ethz.chnih.gov

The principle of orthogonality is crucial: the engineered aaRS must exclusively charge its cognate tRNA with the desired ncAA, and this pair must not cross-react with any of the host cell's endogenous aaRS-tRNA pairs or canonical amino acids. frontiersin.orgethz.ch This ensures that the ncAA is incorporated into the growing polypeptide chain only in response to a specific codon, typically a reassigned stop codon like the amber codon (UAG). ethz.chnih.gov

The design and implementation of a GCE system for a glycoamino acid involves several key steps and considerations:

Selection of an Orthogonal Pair: The process begins with choosing an aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in bacteria) that does not cross-react with the host's translational machinery. nih.gov Pairs derived from the tyrosyl- and pyrrolysyl-tRNA synthetases of archaea are common starting points for engineering. nih.gov For incorporating glycosylated serine, developing an orthogonal seryl-tRNA synthetase/tRNA pair is a logical approach. nih.gov

Engineering the Aminoacyl-tRNA Synthetase: The selected aaRS must be engineered to recognize and activate the specific glycoamino acid. This is the most challenging step, as the active site of the synthetase must be remodeled to accommodate the bulky and structurally distinct side chain of the glycoamino acid while excluding all 20 canonical amino acids. youtube.com This is typically achieved through multiple rounds of directed evolution and rational design, where libraries of mutant synthetases are generated and screened for their ability to charge the tRNA with the ncAA in response to the amber codon.

Codon Reassignment: A codon must be repurposed to encode the ncAA. The amber stop codon (UAG) is most frequently used for this purpose because it is the least common stop codon in many organisms and its suppression has relatively minor effects on host viability. ethz.ch

Optimizing Incorporation Efficiency: The efficiency of GCE can be limited by several factors, including the competition between the suppressor tRNA and the host's release factors at the stop codon, the cellular concentration of the ncAA, and the expression levels of the orthogonal pair. frontiersin.org Recent efforts have focused on engineering the tRNA itself to improve its performance in the translation process. frontiersin.org

| Component | Function | Key Design Considerations |

|---|---|---|

| Orthogonal aaRS | Specifically recognizes and attaches the glycoamino acid to the orthogonal tRNA. ethz.ch | - Must not charge any endogenous tRNA.

|

| Orthogonal tRNA | Recognizes the reassigned codon (e.g., UAG) on the mRNA and delivers the attached glycoamino acid to the ribosome. frontiersin.org | - Must not be recognized by any endogenous aaRS.

|

| Reassigned Codon | A codon, typically a nonsense (stop) codon like UAG, that is repurposed to signal the incorporation of the ncAA. ethz.ch | - Amber (UAG) codon is most common due to low natural frequency.

|

| Glycoamino Acid | The non-canonical building block to be incorporated (e.g., a derivative of Ser(GlcNAc)). | - Must be cell-permeable or have a dedicated transporter.

|

Advanced Analytical Techniques for Characterization and Mechanistic Study